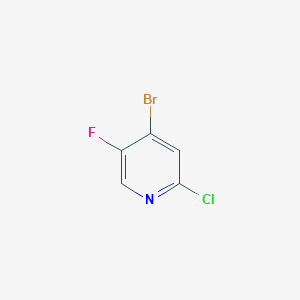

4-Bromo-2-Chloro-5-Fluoropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-chloro-5-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClFN/c6-3-1-5(7)9-2-4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRTWQQQUONAULI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40654561 | |

| Record name | 4-Bromo-2-chloro-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884495-10-7 | |

| Record name | 4-Bromo-2-chloro-5-fluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884495-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-chloro-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-chloro-5-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-2-Chloro-5-Fluoropyridine synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-Chloro-5-Fluoropyridine

Abstract

This compound is a key heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique substitution pattern, featuring three distinct halogens on the pyridine core, offers multiple, orthogonal reaction sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of a proposed, scientifically robust synthetic pathway to this valuable intermediate. The narrative emphasizes the chemical principles guiding the synthetic strategy, detailed experimental protocols derived from analogous, field-proven reactions, and the causality behind key experimental choices. This document is intended for researchers, chemists, and drug development professionals seeking to synthesize or utilize this versatile compound.

Introduction: The Strategic Importance of Polysubstituted Pyridines

The pyridine scaffold is a privileged structure in pharmacology, appearing in a vast array of approved drugs and clinical candidates. The introduction of multiple, distinct halogen substituents—bromine, chlorine, and fluorine—imparts unique properties to the molecule. Fluorine can enhance metabolic stability and binding affinity, while bromine and chlorine serve as versatile handles for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The specific arrangement in this compound allows for selective functionalization, making it a highly sought-after intermediate in the synthesis of targeted therapeutics.[1]

This guide proposes a logical and efficient two-step synthesis starting from a commercially available aminofluoropyridine. The strategy hinges on fundamental principles of electrophilic aromatic substitution on the pyridine ring and the conversion of an amino group into a halide via diazonium salt chemistry.[2][3]

Proposed Synthetic Pathway: A Regioselective Approach

The proposed synthesis is a two-step sequence commencing with the regioselective bromination of 2-amino-5-fluoropyridine, followed by a Sandmeyer reaction to replace the amino group with chlorine. This route is designed for efficiency and control over the final substitution pattern.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Step 1: Regioselective Bromination of 2-Amino-5-fluoropyridine

Mechanistic Rationale and Causality

The key to this synthesis is controlling the regioselectivity of the initial halogenation. The pyridine ring itself is electron-deficient and generally undergoes electrophilic aromatic substitution (EAS) at the C3 position under harsh conditions.[2] However, the presence of substituents dramatically alters this reactivity.

In our starting material, 2-amino-5-fluoropyridine, we have two key directing groups:

-

Amino Group (-NH₂ at C2): This is a powerful electron-donating group (EDG) that strongly activates the pyridine ring towards EAS. It directs incoming electrophiles to the ortho (C3) and para (C6) positions relative to itself.[2]

-

Fluoro Group (-F at C5): Halogens are deactivating groups but are also ortho-, para-directing. The fluorine at C5 will direct incoming electrophiles to the C4 and C6 positions.

The directing effects of these two groups are synergistic. The powerful activating and directing effect of the amino group is dominant. While it directs to C3 and C6, the fluorine atom's directing influence towards C4 and C6 makes the C4 position a highly probable site for substitution, as C6 is sterically hindered by the adjacent nitrogen. Therefore, electrophilic bromination is predicted to occur selectively at the C4 position. N-Bromosuccinimide (NBS) is chosen as a mild and effective brominating agent for activated aromatic systems.[4]

Detailed Experimental Protocol

Reaction: 2-Amino-5-fluoropyridine → 2-Amino-4-bromo-5-fluoropyridine

| Reagent/Parameter | Quantity/Value | Molar Eq. | Notes |

| 2-Amino-5-fluoropyridine | 10.0 g | 1.0 | Starting Material |

| N-Bromosuccinimide (NBS) | 16.6 g | 1.05 | Brominating Agent |

| Acetonitrile (CH₃CN) | 200 mL | - | Solvent |

| Temperature | 0 °C to Room Temp. | - | Controlled reaction |

| Reaction Time | 4-6 hours | - | Monitor by TLC |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 2-amino-5-fluoropyridine (10.0 g).

-

Add acetonitrile (200 mL) and stir until the starting material is completely dissolved.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-bromosuccinimide (16.6 g) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting material is observed.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.

-

Dissolve the resulting residue in ethyl acetate (200 mL) and wash with a saturated aqueous solution of sodium thiosulfate (2 x 100 mL) to quench any remaining bromine, followed by brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-amino-4-bromo-5-fluoropyridine as a solid.

Step 2: Diazotization and Sandmeyer Reaction

Mechanistic Rationale and Causality

The Sandmeyer reaction is a classic and reliable method for converting an aromatic amino group into a halide.[3][5] The transformation proceeds via a two-stage mechanism:

-

Diazotization: The primary amino group of 2-amino-4-bromo-5-fluoropyridine is treated with nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[3] This converts the amino group into a diazonium salt (-N₂⁺), which is an exceptionally good leaving group (dinitrogen gas, N₂).

-

Copper-Catalyzed Nucleophilic Substitution: The diazonium salt is then treated with a copper(I) halide, in this case, copper(I) chloride (CuCl). The copper(I) species catalyzes the substitution of the diazonium group with a chloride ion via a radical-nucleophilic aromatic substitution mechanism.[5]

This reaction is highly effective for installing a chloro or bromo group onto an aromatic ring at a position previously occupied by an amine.[6]

Detailed Experimental Protocol

Reaction: 2-Amino-4-bromo-5-fluoropyridine → this compound

| Reagent/Parameter | Quantity/Value | Molar Eq. | Notes |

| 2-Amino-4-bromo-5-fluoropyridine | 10.0 g | 1.0 | Intermediate from Step 1 |

| Concentrated HCl | 50 mL | - | Acid and Chloride Source |

| Sodium Nitrite (NaNO₂) | 3.8 g | 1.1 | Diazotizing Agent |

| Copper(I) Chloride (CuCl) | 5.7 g | 1.2 | Catalyst |

| Temperature | -5 °C to 0 °C | - | Critical for diazonium stability |

| Reaction Time | 2-3 hours | - | Monitor for N₂ evolution |

Procedure:

-

In a 250 mL three-necked flask fitted with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-4-bromo-5-fluoropyridine (10.0 g) in concentrated hydrochloric acid (50 mL).

-

Cool the suspension to -5 °C using an ice-salt bath.

-

Prepare a solution of sodium nitrite (3.8 g) in water (15 mL). Add this solution dropwise to the cooled suspension over 45 minutes, maintaining the temperature between -5 °C and 0 °C.

-

Stir the mixture for an additional 30 minutes at 0 °C after the addition is complete. The formation of the diazonium salt should result in a clear solution.

-

In a separate 500 mL flask, dissolve copper(I) chloride (5.7 g) in concentrated hydrochloric acid (25 mL) and cool to 0 °C.

-

Slowly add the cold diazonium salt solution to the cold CuCl solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Cool the reaction mixture to room temperature and extract with dichloromethane (3 x 100 mL).

-

Combine the organic extracts and wash with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be further purified by vacuum distillation or column chromatography to yield the final product.

Conclusion

The synthesis pathway detailed in this guide offers a logical and robust method for the preparation of this compound. By leveraging the directing effects of the amino group for a regioselective bromination and employing the reliable Sandmeyer reaction for the subsequent chloro-dediazoniation, this approach provides a high degree of control and predictability. The protocols provided are based on well-established chemical transformations and can be adapted for various scales of production. This guide serves as a valuable resource for chemists engaged in the synthesis of complex heterocyclic molecules for pharmaceutical and agrochemical research.

References

- 1. mountainscholar.org [mountainscholar.org]

- 2. benchchem.com [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

4-Bromo-2-Chloro-5-Fluoropyridine chemical properties

An In-Depth Technical Guide to 4-Bromo-2-Chloro-5-Fluoropyridine: Properties, Synthesis, and Reactivity for Advanced Research

This guide provides a comprehensive technical overview of this compound, a halogenated heterocyclic compound of significant interest to researchers and professionals in drug development and materials science. Given its unique substitution pattern, this molecule serves as a versatile building block for creating complex molecular architectures. This document delves into its chemical and physical properties, outlines a plausible synthetic pathway, explores its reactivity, and discusses its potential applications, grounding all information in established chemical principles.

Core Chemical Identity and Physical Properties

This compound is a polysubstituted pyridine ring, a foundational structure in medicinal chemistry. Its identity is unequivocally established by its CAS number and structural formula.

Structural and Molecular Data

The arrangement of electron-withdrawing halogen substituents on the pyridine ring dictates the molecule's electronic properties and reactivity. The structure is detailed below.

Caption: Chemical structure of this compound.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| CAS Number | 884495-10-7 | [1][2] |

| Molecular Formula | C₅H₂BrClFN | [2] |

| Molecular Weight | 210.43 g/mol | [2][3] |

| InChI Key | ZRTWQQQUONAULI-UHFFFAOYSA-N | |

Physical Properties

While specific, experimentally verified physical properties for this compound are not widely published, data from suppliers and predictions for closely related isomers provide valuable context.

Table 2: Physical and Safety Data

| Property | Value | Notes |

|---|---|---|

| Appearance | Colorless to off-white to pale-yellow liquid, crystal, or semi-solid. | Supplier data. |

| Boiling Point | ~228 °C | Predicted for the isomer 4-Bromo-5-chloro-2-fluoropyridine.[3] |

| Density | ~1.83 g/cm³ | Predicted for the isomer 4-Bromo-5-chloro-2-fluoropyridine.[3] |

| Storage | Store at 2-8°C under an inert atmosphere.[4] | Recommended for stability. |

| Hazard Statements | H302, H315, H319, H332, H335 | Harmful if swallowed or inhaled, causes skin and serious eye irritation, may cause respiratory irritation. |

| Precautionary | P261, P280, P305+P351+P338 | Avoid breathing vapors, wear protective equipment, and follow standard first aid for eye contact. |

Spectroscopic Profile (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region (typically 7.0-8.5 ppm).

-

The proton at C3 will appear as a doublet, split by the adjacent fluorine atom at C5 (typically a ³JHF coupling of ~4-8 Hz).

-

The proton at C6 will also appear as a doublet, but with a smaller long-range coupling to the fluorine at C5 (a ⁴JHF coupling of ~1-3 Hz).

-

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display five signals for the five carbon atoms of the pyridine ring.

-

Each carbon signal will be split by the fluorine atom, with the magnitude of the coupling constant (JCF) depending on the number of bonds separating the carbon and fluorine atoms.

-

The C5 signal will show the largest coupling (¹JCF, typically >200 Hz).

-

The C4 and C6 signals will exhibit smaller two-bond couplings (²JCF).

-

The C2 and C3 signals will show even smaller three- and four-bond couplings, respectively. This complex splitting pattern is a hallmark of fluorinated aromatic compounds.[5][6]

-

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands corresponding to the following functional groups:

-

Aromatic C-H stretch: ~3050-3100 cm⁻¹

-

C=C and C=N ring stretching: ~1400-1600 cm⁻¹

-

C-F stretch: ~1200-1250 cm⁻¹ (strong)

-

C-Cl stretch: ~700-850 cm⁻¹

-

C-Br stretch: ~500-650 cm⁻¹

Mass Spectrometry (MS)

In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be a key diagnostic feature. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), the molecular ion will appear as a characteristic cluster of peaks (M, M+2, M+4, M+6), which is definitive for a molecule containing one Br and one Cl atom.

Synthesis Pathway: A Representative Protocol

A specific, scalable synthesis for this compound is not detailed in readily available literature. However, a chemically sound and logical pathway can be constructed based on established methodologies for polysubstituted pyridines, such as Sandmeyer and bromination reactions.[7][8]

The proposed pathway begins with a commercially available aminofluoropyridine, proceeds through a bromination step, and concludes with a diazotization-chlorination (Sandmeyer) reaction.

Caption: Plausible synthetic route for this compound.

Experimental Protocol (Representative)

Step 1: Bromination of 2-Amino-5-fluoropyridine

-

Dissolve 2-amino-5-fluoropyridine (1.0 equiv) in a suitable solvent such as acetonitrile or dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add N-bromosuccinimide (NBS) (1.05 equiv) portion-wise, maintaining the temperature below 5°C. The rationale for using NBS is that it is a mild and selective brominating agent for electron-rich aromatic rings.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of starting material.

-

Upon completion, quench the reaction with aqueous sodium thiosulfate solution, and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-amino-4-bromo-5-fluoropyridine.

Step 2: Sandmeyer Reaction to Introduce Chlorine

-

Suspend the crude 2-amino-4-bromo-5-fluoropyridine (1.0 equiv) in a mixture of concentrated hydrochloric acid and water at 0°C.

-

Slowly add a solution of sodium nitrite (1.1 equiv) in water dropwise, keeping the temperature strictly between 0 and 5°C to form the diazonium salt. This intermediate is highly reactive and thermally unstable; low temperature is critical to prevent decomposition.

-

In a separate flask, prepare a solution of copper(I) chloride (CuCl) (1.2 equiv) in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen gas evolution will be observed.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Reactivity and Strategic Application

The utility of this compound lies in the differential reactivity of its three halogen substituents, enabling selective and sequential functionalization.

Caption: Reactivity map showing pathways for selective functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the C4 position is the most reactive site for standard palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation).[9] This is due to the general reactivity trend of aryl halides in oxidative addition to Pd(0), which is I > Br >> Cl.

-

Causality: By carefully selecting a catalyst system (e.g., Pd(OAc)₂ with a suitable phosphine ligand like SPhos or XPhos) and using milder reaction temperatures (e.g., 80-100°C), one can selectively couple at the C-Br position while leaving the more robust C-Cl bond intact for subsequent transformations.[10][11] This chemoselectivity is the cornerstone of its utility as a building block.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine nitrogen atom strongly activates the C2 and C4 positions towards nucleophilic attack. While the C4 position is occupied by a good leaving group (Br⁻), the C2 position is also highly activated and bears a chlorine atom.

-

Causality: The C2 position is generally the most electron-deficient site in pyridines, making it highly susceptible to attack by strong nucleophiles (e.g., alkoxides, thiolates, amines).[12][13] The reaction proceeds via a Meisenheimer complex, a stabilized anionic intermediate. While the C-F bond is very strong, the fluoride ion is an excellent leaving group in SNAr reactions once the C-F bond is broken. However, the C-Cl at the activated C2 position is typically more labile than the C-F at the less activated C5 position. Therefore, harsh conditions (high temperatures, strong nucleophiles) would likely lead to substitution at the C2 position.

This competition between Pd-coupling at C4 and SNAr at C2 allows for orthogonal synthetic strategies, where one position can be modified while preserving the other for a later step.

Conclusion

This compound is a high-value synthetic intermediate whose potential is derived from the electronically distinct nature of its halogen substituents. While detailed experimental data in the public domain is sparse, a clear picture of its properties and reactivity can be constructed from fundamental chemical principles and comparison with related structures. This guide provides the foundational knowledge for researchers to strategically incorporate this versatile building block into synthetic programs targeting novel pharmaceuticals and advanced materials.

References

- 1. This compound | 884495-10-7 [chemicalbook.com]

- 2. americanelements.com [americanelements.com]

- 3. echemi.com [echemi.com]

- 4. lookchem.com [lookchem.com]

- 5. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Page loading... [guidechem.com]

- 8. 2-Bromo-5-chloro-3-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 11. jk-sci.com [jk-sci.com]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Spectral Characteristics of 4-Bromo-2-Chloro-5-Fluoropyridine

Introduction: The Structural Significance of a Polysubstituted Pyridine

4-Bromo-2-chloro-5-fluoropyridine is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring three distinct halogen atoms, offers a versatile scaffold for the synthesis of novel chemical entities. The precise arrangement of bromo, chloro, and fluoro substituents on the pyridine ring creates a unique electronic and steric environment, making it a valuable building block for generating diverse molecular architectures with potential applications in drug discovery and the development of advanced materials.

A thorough understanding of the spectral characteristics of this compound is paramount for its effective utilization. This guide provides an in-depth analysis of its expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data. While experimental data for this specific molecule is not widely published, this guide, grounded in established spectroscopic principles and data from analogous structures, offers a robust predictive framework for its characterization. Furthermore, detailed protocols for the experimental acquisition of this data are provided to empower researchers in their synthetic and analytical endeavors.

Molecular Structure and Isotopic Considerations

The structure of this compound, with the IUPAC numbering convention, is presented below. A key feature influencing its mass spectrum is the presence of bromine and chlorine, both of which have multiple abundant isotopes. Bromine exists as a near 1:1 mixture of ⁷⁹Br and ⁸¹Br, while chlorine has a characteristic ~3:1 ratio of ³⁵Cl to ³⁷Cl. This isotopic distribution will result in a distinctive pattern in the mass spectrum, serving as a crucial diagnostic tool for confirming the presence of these halogens.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following sections provide a detailed prediction of the ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two distinct signals corresponding to the two aromatic protons.

-

H-3: This proton is expected to appear as a doublet. Its chemical shift will be influenced by the adjacent electron-withdrawing chlorine atom at C-2 and the bromine atom at C-4.

-

H-6: This proton will also likely appear as a doublet. Its chemical environment is shaped by the adjacent nitrogen atom and the fluorine atom at C-5. The coupling between H-6 and the fluorine at C-5 will result in a characteristic splitting pattern.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz |

| H-3 | 7.5 - 7.8 | d | ~2-3 (⁴JHH) |

| H-6 | 8.2 - 8.5 | d | ~2-3 (³JHF) |

Causality Behind Predictions: The predicted chemical shifts are based on the additive effects of the substituents on the pyridine ring. The electron-withdrawing nature of the halogens and the nitrogen atom deshields the protons, shifting their resonances downfield. The multiplicity is determined by the through-bond coupling to neighboring protons and fluorine.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to exhibit five signals, one for each carbon atom in the pyridine ring. The chemical shifts and multiplicities (due to C-F coupling) are key to assigning each carbon.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J) Hz |

| C-2 | 150 - 155 | d | ~10-20 (²JCF) |

| C-3 | 125 - 130 | d | ~4-8 (³JCF) |

| C-4 | 115 - 120 | d | ~30-40 (²JCF) |

| C-5 | 155 - 160 | d | ~240-260 (¹JCF) |

| C-6 | 140 - 145 | d | ~15-25 (²JCF) |

Causality Behind Predictions: The carbon directly attached to the highly electronegative fluorine atom (C-5) will exhibit a large one-bond coupling constant (¹JCF) and will be significantly shifted downfield. The other carbons will show smaller, long-range couplings to fluorine. The chemical shifts are influenced by the electronegativity and position of the halogen substituents.

Mass Spectrometry (MS): Deciphering the Fragmentation Pattern

Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to show a prominent molecular ion peak cluster. The characteristic isotopic patterns of bromine and chlorine will be a definitive feature of the spectrum.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z (relative to ¹⁹F, ³⁵Cl, ⁷⁹Br) | Ion | Comments |

| 211/213/215 | [M]⁺ | Molecular ion cluster showing the characteristic isotopic pattern of one bromine and one chlorine atom. |

| 176/178 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 132/134 | [M - Br]⁺ | Loss of a bromine radical. |

| 104 | [M - Br - Cl]⁺ | Loss of both bromine and chlorine radicals. |

Fragmentation Pathway:

4-Bromo-2-Chloro-5-Fluoropyridine solubility in organic solvents

An In-depth Technical Guide to the Solubility of 4-Bromo-2-Chloro-5-Fluoropyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs).[1] Its solubility in various organic solvents is a critical parameter that dictates its handling, reaction kinetics, purification, and formulation. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. It delves into the physicochemical properties of the compound that govern its solubility, outlines a detailed protocol for experimental solubility determination, and discusses the influence of solvent choice and temperature. This document is intended to be a practical resource for scientists to make informed decisions regarding solvent selection and to establish robust and reproducible experimental workflows.

Introduction: The Significance of Solubility in Drug Discovery

The journey of a drug candidate from a laboratory curiosity to a therapeutic agent is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a cornerstone of "drug-likeness." It is a thermodynamic equilibrium that defines the maximum amount of a substance that can dissolve in a given solvent system at a specific temperature and pressure.[2] For a compound like this compound, understanding its solubility is paramount for:

-

Synthetic Chemistry: Ensuring efficient dissolution in reaction media is crucial for achieving optimal reaction rates and yields.

-

Purification: Solubility differences in various solvents are exploited during crystallization and chromatographic purification processes.

-

Formulation Development: For APIs, solubility directly impacts bioavailability and the choice of delivery vehicle.[3][4]

-

Analytical Chemistry: Preparing solutions of known concentrations is fundamental for analytical techniques such as HPLC, GC, and NMR.

This guide will provide a deep dive into the solubility characteristics of this compound, offering both theoretical insights and practical methodologies.

Physicochemical Properties of this compound

| Property | Value / Description | Implication for Solubility |

| Molecular Formula | C₅H₂BrClFN | - |

| Molecular Weight | 209.43 g/mol | Higher molecular weight can sometimes correlate with lower solubility. |

| Structure | Pyridine ring with bromo, chloro, and fluoro substituents. | The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. The halogen atoms contribute to the molecule's polarity and can participate in halogen bonding. |

| Polarity | Expected to be a polar molecule due to the presence of electronegative halogen atoms and the nitrogen atom in the aromatic ring. | Likely to be more soluble in polar organic solvents. Its solubility in nonpolar solvents is expected to be limited. |

| Melting Point | Data not consistently available; related compounds have melting points in the range of 30-130 °C.[5][6] | A higher melting point can indicate strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur. This often correlates with lower solubility. |

Based on these properties, this compound is anticipated to exhibit favorable solubility in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Tetrahydrofuran (THF), and moderate solubility in polar protic solvents like ethanol and methanol. Its solubility in nonpolar solvents such as hexanes and toluene is expected to be low.

Theoretical Framework: Factors Governing Solubility

The dissolution of a solid in a liquid is a complex process governed by the interplay of intermolecular forces. The principle of "like dissolves like" provides a useful, albeit simplified, starting point. A more rigorous understanding involves considering the thermodynamics of the process.

Figure 1: Key intermolecular interactions governing the solubility of a solid compound.

For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute interactions (crystal lattice energy) and the solvent-solvent interactions (to create a cavity for the solute).

Temperature's Influence: The effect of temperature on solubility is dictated by the enthalpy of the solution. For most solid solutes, the dissolution process is endothermic, meaning that an increase in temperature will lead to an increase in solubility.[2][7] This is because the additional thermal energy helps to overcome the crystal lattice energy.[7] However, there are exceptions, and the temperature dependence of solubility should always be determined experimentally.

Experimental Determination of Solubility: A Step-by-Step Protocol

The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[8] This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Materials and Equipment

-

This compound (high purity)

-

A range of organic solvents (e.g., DMSO, DMF, THF, Acetonitrile, Methanol, Ethanol, Ethyl Acetate, Dichloromethane, Toluene, Hexanes)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

Figure 2: Experimental workflow for the determination of equilibrium solubility.

Detailed Procedure

-

Preparation of Standard Solutions: Accurately prepare a series of standard solutions of this compound in a suitable solvent (in which it is freely soluble, e.g., acetonitrile) at known concentrations. These will be used to construct a calibration curve.

-

Sample Preparation: To a series of vials, add a known volume (e.g., 1 mL) of each test solvent.

-

Addition of Excess Solute: Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.

-

Equilibration: Tightly cap the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium has been reached.

-

Phase Separation: After equilibration, carefully remove the vials. Allow the undissolved solid to settle. A portion of the supernatant is then carefully withdrawn and filtered through a syringe filter to remove any remaining solid particles.[4]

-

Dilution: Accurately dilute a known volume of the filtered saturated solution with a suitable solvent to bring the concentration within the range of the calibration curve.

-

HPLC Analysis: Analyze the diluted samples and the standard solutions by HPLC. The concentration of this compound in the saturated solution can then be determined from the calibration curve.

-

Data Reporting: Express the solubility in appropriate units, such as mg/mL or mol/L.

Trustworthiness and Self-Validation: The protocol's integrity is maintained by ensuring the presence of excess solid, confirming equilibrium through time-point sampling (optional), and using a validated analytical method for quantification.

Anticipated Solubility Profile and Solvent Selection

While experimental data is the gold standard, a qualitative prediction of solubility can guide initial solvent screening.

| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | High | These solvents can engage in dipole-dipole interactions with the polar C-Halogen and C-N bonds of the solute. The pyridine nitrogen can act as a hydrogen bond acceptor. |

| Polar Protic | Methanol, Ethanol, Water | Moderate to Low | These solvents can act as both hydrogen bond donors and acceptors. While the pyridine nitrogen can accept a hydrogen bond, the overall molecule lacks a hydrogen bond donor. Solubility in water is expected to be very low. |

| Nonpolar | Toluene, Hexanes, Diethyl Ether | Low | The significant polarity of this compound makes it unlikely to have strong favorable interactions with nonpolar solvents. |

Safety and Handling

This compound is a chemical that should be handled with care. Always consult the latest Safety Data Sheet (SDS) before use.[9] General safety precautions include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.[5][6][10]

-

Store in a tightly closed container in a cool, dry place.[5][6][10]

Conclusion

The solubility of this compound in organic solvents is a critical parameter that influences its application in research and development. This guide has provided a comprehensive framework for understanding and determining its solubility. By combining an understanding of its physicochemical properties with a robust experimental protocol, researchers can confidently select appropriate solvents, optimize reaction and purification conditions, and accelerate the drug development process. The methodologies outlined herein are designed to be broadly applicable and to ensure the generation of high-quality, reliable solubility data.

References

- 1. This compound [myskinrecipes.com]

- 2. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. rheolution.com [rheolution.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. How does temperature affect solubility? | AAT Bioquest [aatbio.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

- 10. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 4-Bromo-2-Chloro-5-Fluoropyridine for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Pyridines in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, halogenated heterocyclic compounds represent a cornerstone for the development of novel therapeutics. Their unique electronic properties, metabolic stability, and ability to form specific, high-affinity interactions with biological targets make them indispensable building blocks. Among these, 4-Bromo-2-Chloro-5-Fluoropyridine (CAS No. 884495-10-7) has emerged as a particularly valuable intermediate. This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its chemical properties, commercial availability, synthesis, and, most importantly, its strategic application in the synthesis of cutting-edge therapeutic agents, particularly kinase inhibitors. The strategic placement of three distinct halogen atoms on the pyridine ring offers a versatile platform for sequential and regioselective chemical modifications, a feature highly sought after in the iterative process of drug design and optimization.

Physicochemical Properties and Commercial Availability

A thorough understanding of a compound's physical and chemical characteristics is paramount for its effective use in synthesis. Below is a summary of the key properties of this compound.

| Property | Value | Reference |

| CAS Number | 884495-10-7 | [1][2] |

| Molecular Formula | C₅H₂BrClFN | [1] |

| Molecular Weight | 210.43 g/mol | [3] |

| Appearance | Colorless to off-white or pale-yellow solid or semi-solid | [2] |

| Storage Temperature | 2-8°C, under inert atmosphere | [2] |

Commercial Suppliers

This compound is available from a range of commercial suppliers, catering to both research and bulk quantity needs. When sourcing this material, it is crucial to consider purity, availability, and the supplier's quality control measures. The table below lists some of the key suppliers.

| Supplier | Purity | Availability |

| Sigma-Aldrich | ≥97% | In Stock |

| Ambeed, Inc. | 97% | In Stock |

| American Elements | Research and Bulk Quantities | In Stock |

| Capot Chemical | Custom Synthesis Available | Inquire |

| Hangzhou Yuhao Chemical Technology Co., Ltd. | Inquire | Inquire |

It is always recommended to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound before use.

Synthesis of this compound

While specific, detailed, and peer-reviewed synthesis protocols for this compound are not abundantly available in the public domain, its synthesis can be inferred from established methods for preparing polysubstituted pyridines. A plausible synthetic route, based on common organic chemistry transformations, is outlined below. This proposed pathway is designed to be a self-validating system, with each step being a well-established and reliable reaction.

Proposed Synthetic Pathway

References

Section 1: Compound Identification and Physicochemical Properties

An In-Depth Technical Guide to the Safe Handling of 4-Bromo-2-Chloro-5-Fluoropyridine

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound. Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data with field-proven insights to ensure the safe and effective use of this halogenated pyridine intermediate. The causality behind each recommendation is explained to foster a deep understanding of the principles of chemical safety.

This compound is a polysubstituted aromatic heterocycle, valuable as a building block in medicinal chemistry and materials science.[1] Its specific arrangement of halogen atoms offers unique reactivity for further chemical modifications. Understanding its fundamental properties is the first step in a robust safety assessment.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| CAS Number | 884495-10-7 | [2][3] |

| Molecular Formula | C₅H₂BrClFN | [2][4] |

| Molecular Weight | 210.43 g/mol | [2][4] |

| Physical State | Solid, Powder/Crystals | |

| Appearance | White to yellow or beige | |

| Melting Point | Data for structurally similar compounds range from 50-69°C | [5] |

| Boiling Point | No data available | [2][5] |

| Solubility | No data available, but likely soluble in common organic solvents. |

Section 2: Hazard Identification and GHS Classification

While some safety data sheets for this compound lack specific GHS classifications, data from structurally analogous compounds (e.g., other bromo-, chloro-, fluoro-substituted pyridines) allow for a presumptive hazard assessment.[6][7] Halogenated pyridines are generally considered irritants and can be harmful if not handled correctly.[8]

The primary hazards are associated with irritation to the skin, eyes, and respiratory system, and potential toxicity upon ingestion or inhalation.[8][9]

Table 2: Presumptive GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source (based on analogs) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [8] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [5][8] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [5][8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [5][8] |

Causality: The electrophilic nature of the pyridine ring, enhanced by electron-withdrawing halogen substituents, can lead to reactivity with biological macromolecules, causing irritation. Fine powders of organic compounds are easily aerosolized, posing an inhalation risk that can lead to respiratory tract irritation.[10]

Section 3: Pre-Handling Risk Assessment Workflow

A self-validating safety protocol begins before the compound is even handled. A thorough risk assessment is not merely a checklist but a critical thinking process to anticipate and mitigate potential hazards.

Caption: Workflow for conducting a risk assessment before handling this compound.

Section 4: Exposure Controls and Personal Protection

Mitigating exposure relies on a combination of engineering controls and appropriate Personal Protective Equipment (PPE). This multi-layered approach is fundamental to laboratory safety.

Engineering Controls

-

Chemical Fume Hood: All handling of solid this compound must be performed inside a certified chemical fume hood.[6] This is the primary engineering control to prevent the inhalation of fine dust particles.[11]

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted.[12][13]

-

Safety Stations: An operational safety shower and eyewash station must be readily accessible in the immediate work area.[6][14]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the identified hazards. For halogenated organic solids, the focus is on preventing skin, eye, and respiratory contact.

Table 3: Required Personal Protective Equipment (PPE)

| Body Part | Required PPE | Specifications and Rationale | Source |

| Hands | Chemical-Resistant Gloves | Nitrile gloves are recommended for handling halogenated organic compounds. Inspect for perforations before each use. If significant splash potential exists, consider double-gloving. | [6][7] |

| Eyes/Face | Safety Goggles & Face Shield | Safety goggles providing a complete seal are mandatory. A face shield should be worn over goggles during procedures with a high risk of splashing or dust generation. | [5][6] |

| Body | Chemical-Resistant Lab Coat | A long-sleeved, fully-fastened lab coat protects against incidental skin contact from spills or dust. | [6][7] |

| Respiratory | NIOSH-Approved Respirator (If needed) | A respirator is generally not required if work is conducted within a certified fume hood. However, if dust formation is significant or engineering controls fail, a NIOSH-approved particulate respirator (e.g., N95) should be used. | [10][13] |

Section 5: Standard Operating Procedure for Safe Handling

This protocol provides a self-validating workflow for handling the solid compound.

Step 1: Preparation

-

Verify that the chemical fume hood is operational and the sash is at the appropriate working height.

-

Assemble all necessary glassware, reagents, and a designated waste container inside the fume hood.

-

Don all required PPE as specified in Table 3.

Step 2: Aliquoting the Compound

-

Carefully open the container inside the fume hood to avoid generating airborne dust.[10]

-

Use a spatula to weigh and transfer the desired amount of the solid. Avoid pouring the powder directly.

-

If creating a solution, add the solid slowly to the solvent to prevent splashing.

Step 3: Post-Handling and Cleanup

-

Decontaminate any surfaces that may have come into contact with the chemical using an appropriate solvent and absorbent pads.

-

Place all contaminated disposable materials (e.g., weighing paper, gloves, pads) into the designated, sealed hazardous waste container.[15]

-

Carefully remove PPE, starting with the outer layer of gloves (if double-gloving), followed by the lab coat, face shield, and goggles. Remove the final pair of gloves last.

-

Wash hands thoroughly with soap and water after exiting the work area.[12]

Section 6: Storage, Stability, and Incompatibilities

Proper storage is crucial for maintaining the compound's integrity and preventing hazardous reactions.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][13] Some suppliers recommend refrigeration (2-8°C).[15] The storage area should be locked or otherwise secured.[5][12]

-

Stability: The compound is generally stable under normal storage conditions.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[13] Contact with these materials could lead to vigorous, exothermic reactions.

Section 7: Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release or exposure.

First Aid Measures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[2][11]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14] Seek medical advice if irritation persists.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[14] Remove contact lenses if present and easy to do so.[5] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or physician immediately.[2][11]

Accidental Release (Spill) Response

A systematic approach is required to safely manage a chemical spill.

Caption: Logical workflow for responding to a chemical spill of this compound.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[11][12] A water spray can be used to cool fire-exposed containers.[13]

-

Specific Hazards: The compound itself is not considered a significant fire risk, but containers may burn.[10] Thermal decomposition can produce toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride, hydrogen bromide, and hydrogen fluoride.[5][13][14]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous combustion products.[11]

Section 8: Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Dispose of contents and containers in accordance with all local, regional, and national regulations.[12]

-

Waste should be handled by a licensed professional waste disposal service.[15] One common method is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[15]

-

Do not allow the chemical to enter drains or the environment.[11]

References

- 1. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. This compound | 884495-10-7 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. 4-Bromo-2,5-difluoropyridine | C5H2BrF2N | CID 56604224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. tcichemicals.com [tcichemicals.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. echemi.com [echemi.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. chemicalbook.com [chemicalbook.com]

The Synthetic Chemist's Compass: A Technical Guide to the Reactivity Profile of 4-Bromo-2-Chloro-5-Fluoropyridine

Introduction: A Versatile Scaffold in Modern Drug Discovery

In the landscape of pharmaceutical and agrochemical research, the strategic functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Among these, polysubstituted pyridines are of paramount importance due to their prevalence in a vast array of biologically active molecules.[1][2] 4-Bromo-2-Chloro-5-Fluoropyridine has emerged as a key building block, offering a unique combination of halogen substituents that can be selectively addressed to construct complex molecular architectures.[3] This guide provides an in-depth analysis of the reactivity profile of this compound, offering insights into its behavior in common synthetic transformations and providing a predictive framework for its application in drug development.

The strategic placement of three distinct halogens on the pyridine core—bromo, chloro, and fluoro—each with its own characteristic reactivity, makes this molecule a versatile platform for sequential and site-selective modifications. Understanding the interplay of electronic effects and the inherent reactivity of each halogen is crucial for unlocking the full synthetic potential of this valuable intermediate.

Core Reactivity Principles: A Triad of Halogen Functionality

The reactivity of this compound is governed by the electronic nature of the pyridine ring and the distinct properties of the three halogen substituents. The electron-withdrawing nature of the pyridine nitrogen, augmented by the inductive effects of the halogens, renders the ring electron-deficient and susceptible to nucleophilic attack. The relative reactivity of the halogens is highly dependent on the reaction type.

Nucleophilic Aromatic Substitution (SNAr): The Dominance of Fluorine

In nucleophilic aromatic substitution (SNAr) reactions, the rate of displacement of a halide from an electron-deficient aromatic ring typically follows the order F > Cl > Br > I.[4] This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the attached carbon atom more electrophilic and better able to stabilize the intermediate Meisenheimer complex.[4]

For this compound, the C4 and C2 positions are activated towards nucleophilic attack due to their ortho and para relationship to the ring nitrogen. However, the C-F bond at the 5-position is not directly activated by the nitrogen in the same way. Therefore, nucleophilic attack is most likely to occur at the C2 or C4 positions. Given the general trend, the C-Cl bond at the C2 position would be more susceptible to displacement by a nucleophile than the C-Br bond at the C4 position, assuming the fluorine at C5 does not sterically hinder the approach to C4. However, in some cases, substitution of a fluoro group can be achieved under SNAr conditions.[5]

Expert Insight: The interplay between electronic activation and leaving group ability is key. While fluorine is the most activating substituent for nucleophilic attack, its position relative to the activating nitrogen atom is critical. In this molecule, the chloro and bromo groups are in the more activated positions (ortho and para to nitrogen). Therefore, a nuanced analysis of the specific nucleophile and reaction conditions is essential to predict the regiochemical outcome.

Palladium-Catalyzed Cross-Coupling Reactions: The Reactivity of Bromine and Chlorine

In contrast to SNAr, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, generally follows the order I > Br > OTf > Cl.[6][7] This trend is primarily governed by the bond dissociation energy of the carbon-halogen bond and the ease of oxidative addition to the palladium(0) catalyst.

For this compound, the C-Br bond at the C4 position is significantly more reactive than the C-Cl bond at the C2 position in these transformations. This differential reactivity allows for the selective functionalization of the C4 position, leaving the C2 chloro and C5 fluoro substituents intact for subsequent modifications.

Causality in Experimental Design: This predictable reactivity hierarchy is a powerful tool for synthetic strategy. By choosing the appropriate coupling reaction, one can selectively introduce a substituent at the C4 position. Subsequently, harsher conditions or different catalytic systems can be employed to functionalize the C2 position, demonstrating the orthogonal reactivity of this building block.

Synthetic Transformations and Regioselectivity

The unique substitution pattern of this compound allows for a range of selective transformations.

Suzuki-Miyaura Coupling: Selective C-C Bond Formation at C4

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds.[8] Given the higher reactivity of the C-Br bond, this compound is expected to undergo selective coupling at the C4 position with a variety of boronic acids and esters.

Table 1: Predicted Conditions for Selective Suzuki-Miyaura Coupling at C4

| Parameter | Recommended Condition | Rationale |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, or Buchwald precatalysts | These are common and effective catalysts for Suzuki couplings.[9][10] |

| Ligand | Phosphine-based (e.g., PPh₃, SPhos, RuPhos) | Ligands are crucial for catalyst stability and reactivity.[11] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | A base is required to activate the boronic acid for transmetalation.[8] |

| Solvent | Dioxane/H₂O, Toluene/H₂O, or DMF | A mixture of an organic solvent and water is often optimal.[12] |

| Temperature | 80-120 °C | Sufficient thermal energy is needed to drive the catalytic cycle. |

Buchwald-Hartwig Amination: Regioselective C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[7] Similar to the Suzuki coupling, the greater reactivity of the C-Br bond allows for selective amination at the C4 position of this compound. However, under forcing conditions or with specific catalyst systems, subsequent amination at the C2 position may be possible. A study on the related 5-bromo-2-chloro-3-fluoropyridine showed that catalytic amination conditions exclusively led to substitution of the bromide.[5]

Table 2: Predicted Conditions for Selective Buchwald-Hartwig Amination at C4

| Parameter | Recommended Condition | Rationale |

| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Common palladium precursors for Buchwald-Hartwig amination.[13] |

| Ligand | Xantphos, BINAP, or other bulky phosphine ligands | The choice of ligand is critical for efficient C-N bond formation.[5][14] |

| Base | NaOt-Bu, K₃PO₄, or Cs₂CO₃ | A strong, non-nucleophilic base is typically required. |

| Solvent | Toluene, Dioxane, or THF | Anhydrous, aprotic solvents are generally used. |

| Temperature | 80-120 °C | Reaction temperature can influence selectivity and reaction rate. |

Nucleophilic Aromatic Substitution (SNAr): Targeting the C2 Position

While the C-Br bond is more reactive in cross-coupling, the C-Cl bond at the C2 position is more susceptible to nucleophilic aromatic substitution. This is due to the ortho activation by the pyridine nitrogen. Strong nucleophiles such as alkoxides or amines, particularly under thermal conditions, are expected to displace the chloride at the C2 position. A study on 5-bromo-2-chloro-3-fluoropyridine demonstrated that under neat conditions without a palladium catalyst, substitution at the 2-chloro position was favored.[5]

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point for the synthetic manipulation of this compound. Optimization may be necessary for specific substrates.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C4-Position

Objective: To synthesize a 4-aryl-2-chloro-5-fluoropyridine derivative.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (0.03 equiv)

-

K₂CO₃ (2.0 equiv)

-

1,4-Dioxane/H₂O (4:1 v/v), degassed

-

Schlenk flask and magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

-

Evacuate and backfill the flask with inert gas three times.

-

Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective Buchwald-Hartwig Amination at the C4-Position

Objective: To synthesize a 4-amino-2-chloro-5-fluoropyridine derivative.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Pd₂(dba)₃ (0.02 equiv)

-

Xantphos (0.08 equiv)

-

NaOt-Bu (1.4 equiv)

-

Anhydrous toluene, degassed

-

Schlenk tube and magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ and Xantphos.

-

Add the degassed toluene and stir for 5 minutes.

-

Add this compound, the amine, and NaOt-Bu.

-

Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.

Conclusion and Future Outlook

This compound is a highly versatile and valuable building block for the synthesis of complex substituted pyridines. Its predictable and orthogonal reactivity allows for the selective functionalization of the C4 and C2 positions through palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions, respectively. This guide provides a foundational understanding of its reactivity profile, empowering researchers to strategically incorporate this scaffold into their synthetic endeavors. As the demand for novel and diverse molecular entities in drug discovery continues to grow, the importance of such versatile building blocks will undoubtedly increase, paving the way for the development of next-generation therapeutics and agrochemicals.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. benchchem.com [benchchem.com]

- 5. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. reddit.com [reddit.com]

- 10. mdpi.com [mdpi.com]

- 11. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. reddit.com [reddit.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Introduction: Navigating Selectivity in Polyhalogenated Heterocycles

An Application Guide to the Regioselective Suzuki-Miyaura Coupling of 4-Bromo-2-Chloro-5-Fluoropyridine

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its capacity to form carbon-carbon bonds under mild conditions with exceptional functional group tolerance.[1] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides, is indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[2][3]

However, the application of this powerful tool to polyhalogenated substrates, such as this compound, introduces a critical challenge: regioselectivity. The presence of two distinct halogen atoms (bromine and chlorine) on the pyridine ring necessitates a carefully designed protocol to ensure the reaction proceeds at the desired position. This guide provides a comprehensive technical overview and a detailed experimental protocol for achieving a selective Suzuki coupling on this compound, focusing on the underlying principles that govern the reaction's outcome. The primary goal is the selective functionalization at the C4 position, leveraging the differential reactivity of the C-Br and C-Cl bonds.

The Mechanistic Heart of the Reaction

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[4][5] Understanding this cycle is fundamental to rationalizing the choice of reagents and conditions for achieving selectivity. The cycle comprises three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R-X), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[1]

-

Transmetalation: The organic moiety from the activated organoboron species (R'-B(OR)₃⁻) is transferred to the Pd(II) complex, displacing the halide. The base is crucial in this step, as it activates the boronic acid to form a more nucleophilic boronate "ate" complex, which facilitates the transfer.[6][7]

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]

Achieving Regioselectivity: The C-Br vs. C-Cl Advantage

The key to selectively functionalizing this compound lies in the differing reactivities of the carbon-halogen bonds towards oxidative addition. The bond dissociation energy of a C-X bond is a primary factor controlling the rate of this step, with the general reactivity trend being C–I > C–Br > C–Cl > C–F.[8]

For this compound, the C4-Br bond is significantly more susceptible to oxidative addition by the Pd(0) catalyst than the more robust C2-Cl bond. Pyridines are electron-deficient heterocycles, which generally activates the halide positions (C2 and C4) towards oxidative addition compared to a simple benzene ring.[9] By carefully controlling the reaction conditions—specifically temperature and reaction time—it is possible to favor the exclusive cleavage of the C-Br bond, leaving the C-Cl bond intact for potential subsequent transformations. While heteroaryl chlorides can be challenging substrates, modern catalyst systems have made their coupling more routine.[10][11][12]

Optimizing Reaction Parameters: A Scientist's Guide

The success of a selective Suzuki coupling hinges on the judicious selection of four key components: the palladium catalyst/ligand system, the base, the solvent, and the boronic acid partner.

Palladium Catalyst and Ligand Selection

While simple catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be effective, challenging substrates often require more sophisticated systems.[13] Modern protocols frequently use a combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine ligand.[14]

-

Rationale: For substrates like polyhalogenated pyridines, bulky and electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often superior.[12] These ligands promote the formation of a highly active, monoligated Pd(0) species, which accelerates the oxidative addition of even less reactive aryl chlorides.[11] Furthermore, they can stabilize the catalytic intermediates and prevent catalyst deactivation, a common issue with nitrogen-containing heterocycles that can coordinate to the palladium center.[15] For selective C-Br coupling, a less forcing catalyst system may be sufficient, but a robust ligand is still recommended to ensure high efficiency.

The Critical Role of the Base

The base is not a mere spectator; it is essential for activating the boronic acid for transmetalation.[16][17] There are two proposed pathways for this activation: the "boronate pathway," where the base forms a highly nucleophilic "ate" complex with the boronic acid, and the "hydroxide pathway," where the base first coordinates to the palladium center.[17] The boronate pathway is widely accepted as the primary mechanism.[7]

-

Common Choices & Rationale:

-

Potassium Carbonate (K₂CO₃): A versatile and cost-effective base, often used in aqueous solvent mixtures.

-

Potassium Phosphate (K₃PO₄): A stronger base that is particularly effective in non-aqueous conditions and with sterically hindered substrates.[12] Its use can often lead to cleaner reactions and higher yields.

-

Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive base, known for promoting difficult couplings. Its high solubility in organic solvents can be advantageous.[15]

-

For the selective coupling of this compound, K₃PO₄ is an excellent starting point due to its proven efficacy in a wide range of Suzuki couplings, including those involving heteroaryl halides.

Solvent System Selection

The choice of solvent impacts the solubility of reagents, the efficacy of the base, and the overall reaction rate. Aprotic polar solvents are most common.

-

Common Choices & Rationale:

-

1,4-Dioxane / Water: A classic biphasic system that works well with inorganic bases like K₂CO₃. The water helps to dissolve the base and facilitate the formation of the active boronate species.[16]

-

Toluene / Water: Similar to dioxane/water, often used for its higher boiling point.

-

Tetrahydrofuran (THF): A lower-boiling ether that is also a common choice.

-

A mixture of an organic solvent like 1,4-dioxane with water is a robust starting point, providing a good balance of solubility for both the organic substrates and the inorganic base.[13][18]

Detailed Experimental Protocol

This protocol is designed for the selective Suzuki-Miyaura coupling of an arylboronic acid with this compound at the C4-position.

Reaction Scheme:

(Image of this compound reacting with a generic Ar-B(OH)2 to yield 4-Aryl-2-Chloro-5-Fluoropyridine)

Reagents and Quantities

| Reagent | M.W. ( g/mol ) | Equivalents | Amount (mmol) | Amount (Mass/Volume) |

| This compound | 208.40 | 1.0 | 0.50 | 104.2 mg |

| Arylboronic Acid | - | 1.2 | 0.60 | Varies |

| Pd₂(dba)₃ | 915.72 | 0.02 (2 mol% Pd) | 0.005 | 4.6 mg |

| SPhos | 410.53 | 0.08 (8 mol%) | 0.02 | 8.2 mg |

| Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 | 1.0 | 212.3 mg |

| 1,4-Dioxane | - | - | - | 4.0 mL |

| Water (degassed) | - | - | - | 1.0 mL |

Step-by-Step Methodology

-

Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (104.2 mg, 0.50 mmol), the arylboronic acid (0.60 mmol), Pd₂(dba)₃ (4.6 mg, 0.005 mmol), SPhos (8.2 mg, 0.02 mmol), and finely ground K₃PO₄ (212.3 mg, 1.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum or cap. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere. Maintaining an inert atmosphere is crucial to prevent the homocoupling of the boronic acid and deactivation of the catalyst.[15]

-

Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by sparging with inert gas for 20-30 minutes. Using a syringe, add 5.0 mL of the degassed solvent mixture to the reaction flask.

-

Reaction: Place the sealed flask in a preheated oil bath at 80-90 °C. Stir the reaction mixture vigorously. The lower temperature is chosen to enhance selectivity for the more reactive C-Br bond.

-

Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours. Look for the consumption of the starting pyridine.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to isolate the pure 4-Aryl-2-Chloro-5-Fluoropyridine product.

Troubleshooting and Potential Side Reactions

-

Low Conversion: If the starting material is not fully consumed, consider increasing the temperature slightly (e.g., to 100 °C) or extending the reaction time. Ensure the K₃PO₄ is finely powdered and the atmosphere is strictly inert.

-

Formation of Diarylated Product: If coupling at the C2-Cl position is observed, the reaction temperature is likely too high or the reaction time too long. Reduce the temperature to favor selectivity.

-

Protodeboronation: The replacement of the boronic acid group with a hydrogen atom can be a significant side reaction, especially with electron-rich boronic acids.[18] Using boronic pinacol esters or MIDA boronates can increase stability. Ensure the reaction is not overheated.

-

Homocoupling of Boronic Acid: The formation of a biaryl product from the boronic acid coupling with itself is a sign of oxygen in the system.[15] Ensure all reagents and solvents are thoroughly degassed.

By understanding the mechanistic principles and carefully controlling the reaction parameters, the Suzuki-Miyaura coupling of this compound can be executed with high yield and excellent regioselectivity, providing a powerful method for constructing valuable 4-arylpyridine scaffolds.

References

- 1. byjus.com [byjus.com]

- 2. researchgate.net [researchgate.net]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]